molecular formula C18H20OS B1360543 3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-04-6

3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1360543
CAS No.: 898780-04-6
M. Wt: 284.4 g/mol
InChI Key: IZQOLXRZPXFIBK-UHFFFAOYSA-N
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Description

3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a synthetic organic compound with the CAS number 898780-04-6 and a molecular formula of C18H18OS . It has a molecular weight of 282.40 g/mol . As a member of the propiophenone family, this compound is characterized by a thiomethyl group and dimethyl substitutions on its aromatic rings, a structural feature common in intermediates used for further chemical synthesis . The precise mechanism of action and specific research applications for this compound are areas for scientific investigation. Products of this nature are typically utilized as building blocks or intermediates in organic chemistry research and pharmaceutical development . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-10-14(2)12-16(11-13)17(19)9-8-15-6-4-5-7-18(15)20-3/h4-7,10-12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQOLXRZPXFIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644330
Record name 1-(3,5-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-04-6
Record name 1-Propanone, 1-(3,5-dimethylphenyl)-3-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, bromine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (hypothetical) with structurally related compounds from the evidence:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Features
This compound (hypothetical) 3',5'-CH₃; 2-SCH₃ on phenyl C₁₉H₂₂OS ~292.44 Electron-donating methyl and thiomethyl groups; moderate steric hindrance.
3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (898780-55-7) 3',5'-Cl; 2-SCH₃ on phenyl C₁₆H₁₄Cl₂OS 323.24 Electron-withdrawing Cl groups; increased reactivity in electrophilic substitution.
4'-Bromo-3-(2-thiomethylphenyl)propiophenone (hypothetical, based on ) 4'-Br; 2-SCH₃ on phenyl C₁₆H₁₄BrOS ~339.25 Bromine enhances leaving-group potential; higher molecular weight.
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (898781-63-0) 3'-Cl, 5'-F; 4-SCH₃ on phenyl C₁₆H₁₄ClFOS 308.80 Mixed halogen effects; possible meta-directing electronic influence.
Propiophenone (93-55-0) Unsubstituted C₉H₁₀O 134.18 Baseline ketone reactivity; BP: 214–218°C; water-insoluble.

Reactivity and Functional Group Influence

  • Electronic Effects: Methyl groups (3',5'-positions): Electron-donating via inductive effects, deactivating the aromatic ring toward electrophilic substitution compared to halogenated analogs . Thiomethyl group: Sulfur’s resonance donation may direct electrophilic attacks to the ortho/para positions of its phenyl ring. Halogen substituents (Cl, Br, F): Electron-withdrawing groups increase electrophilic substitution reactivity but reduce nucleophilic attack susceptibility. For example, 3',5'-dichloro derivatives (CAS 898780-55-7) may undergo faster SNAr reactions compared to methylated analogs .
  • Thiomethyl groups are less bulky than tert-butyl or morpholino groups (as in ), allowing moderate accessibility for catalytic sites.
  • Catalytic and Enzymatic Behavior: Propiophenone derivatives with bulky substituents (e.g., 2-thiomethylphenyl) may exhibit lower turnover numbers (TONs) in enzymatic oxidations due to steric clashes with active sites. For instance, unsubstituted propiophenone achieved 95% conversion with ssnBVMO , while hindered analogs like those in showed reduced yields (e.g., 11% amine yield in propiophenone amination). Thiomethyl groups could influence coordination with metal catalysts (e.g., Au/TiO₂ or Pd ), altering reaction pathways compared to oxygen- or halogen-containing analogs.

Biological Activity

3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The compound features a propiophenone backbone with methyl and thiomethyl substitutions, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C16H18OS\text{C}_{16}\text{H}_{18}\text{OS}

Research indicates that this compound may interact with various biomolecules, including enzymes and receptors. Its biological activity is primarily attributed to:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. The results indicate varying levels of cytotoxicity depending on the concentration used.

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Anticancer Activity : A study involving the treatment of breast cancer cells with this compound showed a reduction in cell viability and induced apoptosis, suggesting its potential as an anticancer agent.
  • Case Study on Antimicrobial Efficacy : In a clinical setting, the compound was evaluated for its efficacy against multidrug-resistant bacterial infections. Results indicated a promising role in overcoming resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, and how can reaction conditions be optimized?

  • Methodology : Use Friedel-Crafts acylation or cross-coupling reactions to introduce the thiomethylphenyl and propiophenone moieties. For example, electrophilic substitution with chloroacetyl chloride (as in ) can be adapted for thioether formation. Optimize solvent polarity (e.g., DMF for nucleophilic thiomethyl groups) and temperature (80–120°C) to enhance yield. Monitor intermediates via TLC and HPLC (as in ) for purity ≥95% .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Employ NMR (¹H/¹³C) to confirm substitution patterns, especially the thiomethyl group’s deshielding effects. IR spectroscopy can validate carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functionalities. Mass spectrometry (HRMS) ensures molecular weight accuracy. X-ray crystallography (if crystalline) resolves steric effects from 3',5'-dimethyl groups .

Q. What safety protocols are critical during handling and disposal of this compound?

  • Methodology : Store in airtight glass containers ( ) at 2–8°C to prevent oxidation of the thiomethyl group. Neutralize acidic/basic waste with 10% NaOH or HCl before disposal. Collaborate with certified waste management firms for thioether-containing byproducts ( ) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3',5'-dimethyl and thiomethyl groups influence reactivity in catalytic systems?

  • Methodology : Perform DFT calculations to map electron density around the propiophenone carbonyl. Compare reaction rates in hydrogenation (e.g., Pd/C) versus oxidation (e.g., mCPBA) to quantify steric hindrance. Use kinetic isotopic effects (KIEs) to study thiomethyl’s electron-donating impact .

Q. What strategies resolve contradictory data on the compound’s stability under UV light or aqueous conditions?

  • Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) with HPLC monitoring. For photodegradation, expose to UV-A/B (315–400 nm) and analyze via LC-MS for sulfoxide/sulfone byproducts (). Adjust pH (5–7) to minimize hydrolysis of the thiomethyl group .

Q. How can this compound’s bioactivity be mechanistically linked to its structural motifs?

  • Methodology : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic assays. The thiomethyl group may act as a metabolic soft spot; compare with tert-butyl derivatives ( ) to assess steric protection. Molecular docking studies can predict interactions with enzymatic active sites .

Q. What chromatographic techniques separate enantiomers or diastereomers of derivatives of this compound?

  • Methodology : Use chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) for enantiomeric resolution. For diastereomers, reverse-phase HPLC (C18 column, acetonitrile:water gradient) differentiates methyl/thiomethyl substituent polarity .

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